molecular formula C19H21NO5 B3936635 2-methoxy-1-[3-(2-nitrophenoxy)propoxy]-4-prop-2-enylbenzene

2-methoxy-1-[3-(2-nitrophenoxy)propoxy]-4-prop-2-enylbenzene

Cat. No.: B3936635
M. Wt: 343.4 g/mol
InChI Key: WQHVMNNGBNIGPA-UHFFFAOYSA-N
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Description

2-Methoxy-1-[3-(2-nitrophenoxy)propoxy]-4-prop-2-enylbenzene is an organic compound with a complex structure that includes methoxy, nitrophenoxy, and propoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 2-methoxy-1-[3-(2-nitrophenoxy)propoxy]-4-prop-2-enylbenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Methoxy-1-[3-(2-nitrophenoxy)propoxy]-4-prop-2-enylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the nitro group may yield an amine.

Scientific Research Applications

2-Methoxy-1-[3-(2-nitrophenoxy)propoxy]-4-prop-2-enylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-1-[3-(2-nitrophenoxy)propoxy]-4-prop-2-enylbenzene involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. In industrial applications, its chemical properties may enhance the performance of materials by improving their stability and resistance to degradation.

Comparison with Similar Compounds

2-Methoxy-1-[3-(2-nitrophenoxy)propoxy]-4-prop-2-enylbenzene can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific functional groups attached to the benzene ring. The presence of different substituents can influence their chemical reactivity, biological activity, and industrial applications.

Conclusion

This compound is a versatile compound with potential applications in various fields. Its unique structure allows for diverse chemical reactions and functionalizations, making it a valuable building block in organic synthesis. Further research into its properties and applications may uncover new uses and benefits in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-methoxy-1-[3-(2-nitrophenoxy)propoxy]-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-7-15-10-11-18(19(14-15)23-2)25-13-6-12-24-17-9-5-4-8-16(17)20(21)22/h3-5,8-11,14H,1,6-7,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHVMNNGBNIGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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